Ispronicline

Übersicht

Beschreibung

Isproniclin ist ein experimentelles Medikament, das als partieller Agonist an neuronalen nikotinischen Acetylcholinrezeptoren wirkt. Es wurde auf sein Potenzial zur Behandlung von Erkrankungen wie Demenz, Alzheimer-Krankheit und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung untersucht. Isproniclin ist bekannt für seine subtypspezifische Bindung, die sich hauptsächlich auf den α4β2-Subtyp der nikotinischen Acetylcholinrezeptoren konzentriert .

Vorbereitungsmethoden

Die Synthese von Isproniclin umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die Einführung von funktionellen Gruppen. Der Syntheseweg beginnt typischerweise mit der Herstellung des Pyridinrings, gefolgt von der Addition der Isopropoxygruppe und der Bildung der Pent-4-en-2-amin-Seitenkette. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Reagenzien wie Methylamin und Isopropylalkohol .

Analyse Chemischer Reaktionen

Isproniclin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Isproniclin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Isproniclin in seine reduzierten Formen umwandeln.

Substitution: Isproniclin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Isproniclin dient als Modellverbindung zur Untersuchung von Wechselwirkungen mit nikotinischen Acetylcholinrezeptoren.

Biologie: Es wird verwendet, um die Rolle nikotinischer Rezeptoren bei kognitiven Funktionen und Neuroprotektion zu untersuchen.

Medizin: Isproniclin wurde als Behandlung für kognitive Störungen, einschließlich Demenz und Alzheimer-Krankheit, untersucht. Es hat auch Potenzial bei der Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung gezeigt.

Industrie: Die neuroprotektiven Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Therapeutika

Wirkmechanismus

Isproniclin entfaltet seine Wirkung, indem es als partieller Agonist an neuronalen nikotinischen Acetylcholinrezeptoren, insbesondere dem α4β2-Subtyp, wirkt. Diese Interaktion führt zur Modulation der Neurotransmitterfreisetzung, verbessert die kognitiven Funktionen und bietet Neuroprotektion. Zu den beteiligten molekularen Zielen gehören die nikotinischen Acetylcholinrezeptoren, die eine entscheidende Rolle bei der synaptischen Übertragung und Plastizität spielen .

Wirkmechanismus

Ispronicline exerts its effects by acting as a partial agonist at neural nicotinic acetylcholine receptors, specifically the α4β2 subtype. This interaction leads to the modulation of neurotransmitter release, enhancing cognitive functions and providing neuroprotection. The molecular targets involved include the nicotinic acetylcholine receptors, which play a crucial role in synaptic transmission and plasticity .

Vergleich Mit ähnlichen Verbindungen

Isproniclin ist einzigartig in seiner subtypspezifischen Bindung an die α4β2-nikotinischen Acetylcholinrezeptoren. Ähnliche Verbindungen umfassen:

Rivaniclin: Ein weiterer Agonist des nikotinischen Rezeptors mit ähnlichen kognitionsfördernden Eigenschaften.

ABT-418: Eine Verbindung mit einem ähnlichen Profil in Bezug auf die Selektivität des nikotinischen Rezeptors, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Galantamin: Ein cholinerges Medikament zur Behandlung der Alzheimer-Krankheit, das auch eine allosterische potenzierende Wirkung auf nikotinische Rezeptoren hat

Die anhaltenden kognitiven Wirkungen und neuroprotektiven Eigenschaften von Isproniclin unterscheiden es von diesen ähnlichen Verbindungen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Ispronicline, also known as TC-1734, is a selective partial agonist of the alpha4beta2 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention for its potential therapeutic effects in cognitive decline, particularly in conditions such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, examining its pharmacokinetics, safety profile, cognitive effects, and relevant case studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various clinical studies. Key findings from these studies include:

- Absorption and Distribution : this compound reaches its maximum plasma concentration (Cmax) approximately 1 to 2 hours post-dose. The mean terminal half-life (t1/2) varies between 3 to 5.3 hours for single doses and 2.7 to 8.8 hours for repeated doses .

- Elimination : Renal clearance is a minor route of elimination for this compound and its metabolite TC-1784. Interindividual variability in pharmacokinetic parameters was noted, indicating that responses may differ among patients .

- Safety Profile : In phase I studies, this compound was found to be safe and well-tolerated, with mild to moderate adverse events reported, predominantly dizziness and headache .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Single Dose (mg) | Multiple Dose (mg) | Cmax (ng/mL) | t1/2 (hours) | Remarks |

|---|---|---|---|---|---|

| Study A | 2 - 320 | N/A | Variable | 3 - 5.3 | Double-blind crossover design |

| Study B | N/A | 50 - 200 | Variable | 2.7 - 8.8 | Double-blind parallel design |

Biological Activity

This compound's primary mechanism involves the modulation of nAChRs, which play a crucial role in neurotransmission and cognitive processes. The compound's efficacy in enhancing memory and cognitive function has been demonstrated in both animal models and human studies.

Cognitive Effects

- Rodent Studies : Preclinical trials have shown that this compound enhances memory performance in rodents, suggesting a potential for cognitive enhancement in humans .

- Human Trials : A phase IIb trial involving 293 patients with mild-to-moderate AD assessed the cognitive effects of this compound compared to donepezil. Although the study did not demonstrate superiority over donepezil, it provided insights into the drug's mechanism and potential applications .

Case Studies

- Elderly Population : A study focusing on elderly subjects with age-associated memory impairment indicated that this compound was well-tolerated and showed promising results in cognitive assessments .

- Longitudinal Assessments : In a longitudinal study involving patients with AD, the administration of this compound resulted in improved performance on neuropsychological tests over a specified period, although not statistically significant when compared to controls .

Table 2: Summary of Clinical Trials Involving this compound

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Phase I | Healthy volunteers | Single & multiple doses | Safety & pharmacokinetics |

| Phase IIb | Mild-to-moderate AD patients | This compound vs Donepezil | No significant superiority |

| Cognitive Assessment | Elderly with memory impairment | This compound | Improved cognition observed |

Eigenschaften

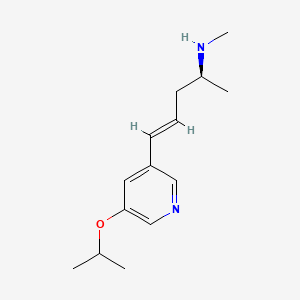

IUPAC Name |

(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCVIAXDAUMJJP-PZBABLGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027512 | |

| Record name | Ispronicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252870-53-4 | |

| Record name | Ispronicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252870-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ispronicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ispronicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ispronicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISPRONICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.